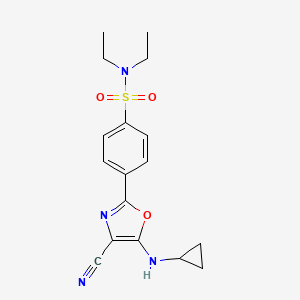
(5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule that may have potential applications in medicinal chemistry or as an agrochemical. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential biological activities, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol to afford 5-methoxylated 3-pyrrolin-2-ones . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions. The synthesis of bioisostere compounds, as seen in the case of a potent aldose reductase inhibitor, also provides a precedent for the synthesis of complex molecules with specific functional groups that could be relevant to the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . These studies can inform the analysis of the target compound's molecular structure, suggesting that similar techniques could be used to determine its precise geometry and conformation.
Chemical Reactions Analysis
The chemical reactions of related compounds involve chlorination and aminisation steps, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative . These reactions are crucial for introducing specific functional groups and achieving the desired molecular architecture. The target compound may undergo similar reactions during its synthesis or when it reacts with other chemical entities in a biological or environmental context.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative provides insights into its solid-state properties . The target compound's properties would likely be influenced by its chloro and methoxy substituents, as well as the pyrrolidinone core, which could affect its behavior in chemical reactions and its potential biological activity.
Biological Activity Analysis
The biological activity of related compounds, such as the aldose reductase inhibition by a bioisostere of a carboxylic acid aldose reductase inhibitor, suggests that the target compound could also exhibit biological activity . The moderate anticancer activity observed in a pyrazolo[1,5-a]pyrimidin-7-amine derivative indicates that the target compound, with its similar structural features, might also possess biological properties worth investigating .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing compounds to treat human diseases. Its significance is heightened by its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through pseudorotation. Bioactive molecules featuring the pyrrolidine ring show target selectivity, including derivatives like pyrrolizines, pyrrolidine-2-one, and others. Studies have emphasized the influence of steric factors on biological activity, illustrating the structure-activity relationship (SAR) among pyrrolidine compounds. This versatility makes pyrrolidine a critical scaffold in designing new compounds with varied biological profiles (Giovanna Li Petri et al., 2021).
Methoxypyrazines in Flavor and Odor Research
Methoxypyrazines are potent volatile compounds that impart herbaceous, green, or vegetal sensory attributes to certain wine varieties. Research on these compounds focuses on their biosynthesis, accumulation, transport, and metabolism in grapes. Although the final step of methoxypyrazine biosynthesis in grapes is confirmed, the metabolic intermediates and key enzymes involved in other steps remain unknown. Understanding methoxypyrazine metabolism is crucial for advancing research on these flavor and odor compounds, providing directions for future studies (Yujuan Lei et al., 2018).
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-23-14-4-3-11(18)9-13(14)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFYITZMHLFXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

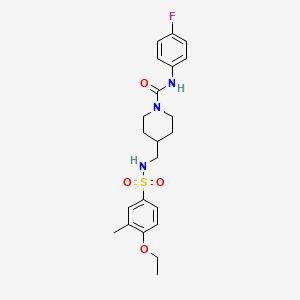
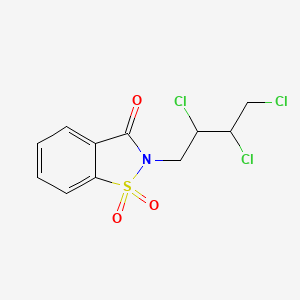
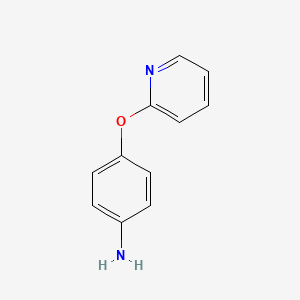
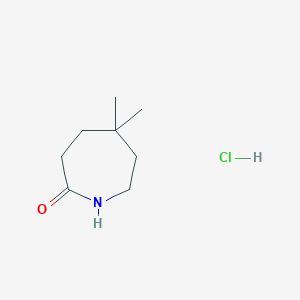
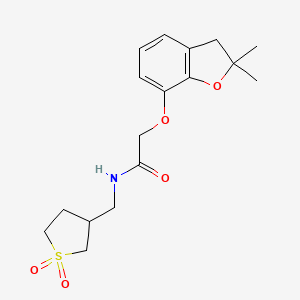
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)
![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)
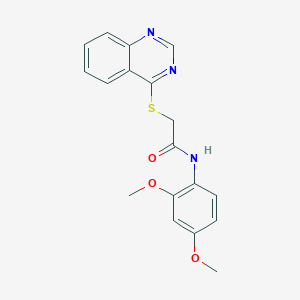
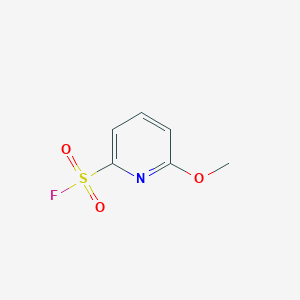
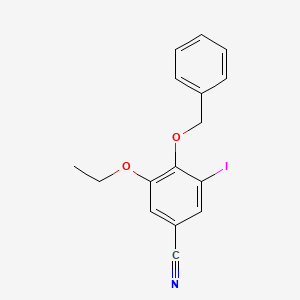
![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)
